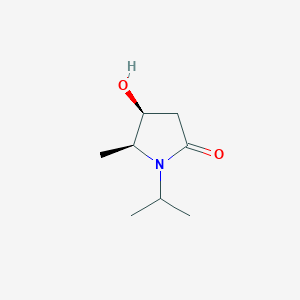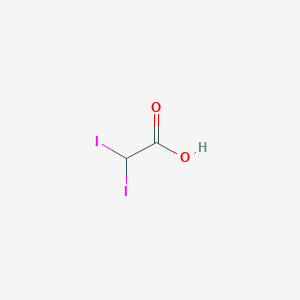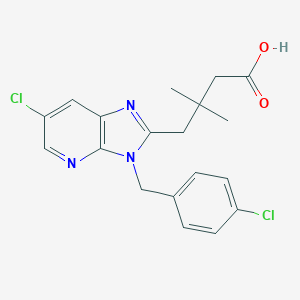
Mipitroban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mipitroban is a synthetic thromboxane receptor antagonist that has been extensively studied for its potential therapeutic applications. It is a small molecule that selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Mipitroban was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Mipitroban has been studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, stroke, and cancer. It has been shown to have antiplatelet and antithrombotic effects, which make it a promising candidate for the treatment of thrombotic disorders. In addition, mipitroban has been shown to have anti-inflammatory and anti-tumor effects, which suggest that it may have broader therapeutic applications.
Mécanisme D'action
Mipitroban selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Thromboxane A2 is a potent vasoconstrictor and platelet activator that is produced by platelets and other cells in response to injury or inflammation. By inhibiting the thromboxane A2 receptor, mipitroban reduces platelet aggregation and vasoconstriction, which can help to prevent thrombotic events.
Effets Biochimiques Et Physiologiques
Mipitroban has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. In addition, mipitroban has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Mipitroban has also been shown to have anti-tumor effects, which suggest that it may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Mipitroban has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the thromboxane A2 receptor and its role in platelet aggregation and vasoconstriction. However, one limitation is that mipitroban has poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, mipitroban has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on mipitroban. One direction is to further investigate its potential therapeutic applications in cardiovascular disease, stroke, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, future research could focus on developing more potent and selective thromboxane receptor antagonists based on the structure of mipitroban. Overall, mipitroban is a promising molecule that has the potential to be developed into a useful therapeutic agent for a variety of disease states.
Méthodes De Synthèse
Mipitroban is synthesized from a starting material called 4-bromo-2-methylphenol. The synthesis involves several steps, including the formation of a key intermediate called 4-bromo-2-methylphenylacetic acid, which is then converted to the final product using a series of chemical reactions. The synthesis of mipitroban is a complex process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
136122-46-8 |
|---|---|
Nom du produit |
Mipitroban |
Formule moléculaire |
C19H19Cl2N3O2 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
Clé InChI |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
SMILES canonique |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Autres numéros CAS |
136122-46-8 |
Synonymes |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



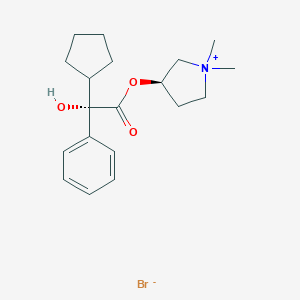
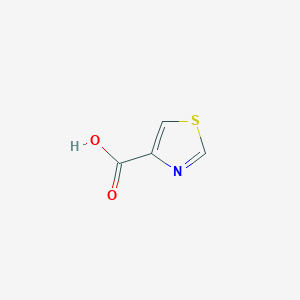
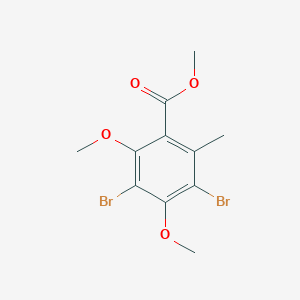
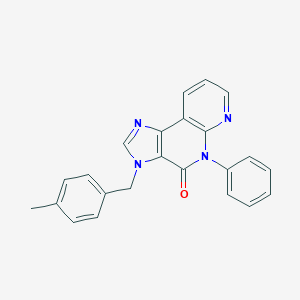
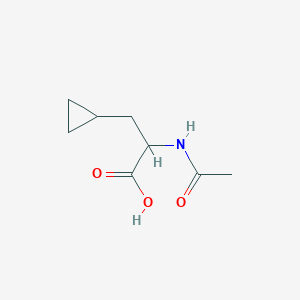
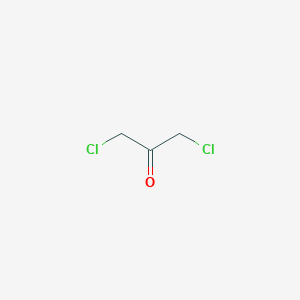
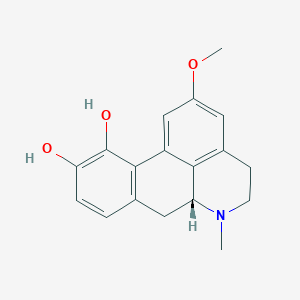
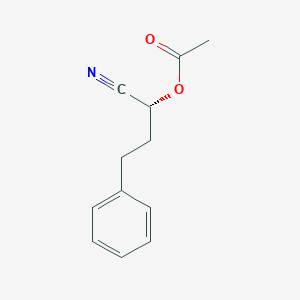
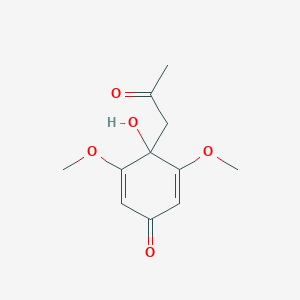

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
